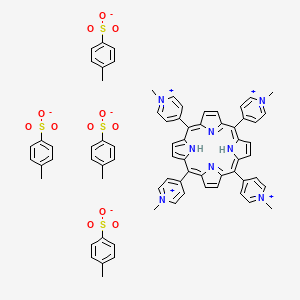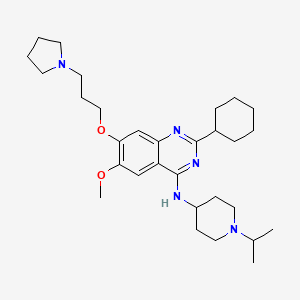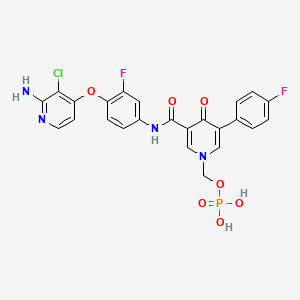
BMS-817378
Overview
Description
BMS-817378, also known as this compound, is a useful research compound. Its molecular formula is C24H18ClF2N4O7P and its molecular weight is 578.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
BMS-817378, also known as BMS-777607, is a potent and selective inhibitor of MET . It also targets other tyrosine kinases such as Axl, Ron, and Tyro3 . These targets play crucial roles in various cellular processes, including cell growth, survival, and differentiation.
Mode of Action
This compound acts as an ATP-competitive inhibitor for its targets . It potently blocks the autophosphorylation of c-Met, thereby inhibiting its activity . This results in the selective inhibition of proliferation in MET-driven tumor cell lines .
Biochemical Pathways
By inhibiting MET and other related targets, this compound affects several biochemical pathways. The inhibition of c-Met autophosphorylation leads to the dose-dependent inhibition of the phosphorylation of downstream signaling molecules, including ERK, Akt, p70S6K, and S6 . These pathways are involved in cell growth, survival, and differentiation.
Pharmacokinetics
It’s known that this compound is administered orally , suggesting that it is likely well-absorbed in the gastrointestinal tract
Result of Action
This compound has shown to have significant effects at the molecular and cellular levels. It effectively inhibits HGF-induced cell scattering, suppresses stimulated cell migration and invasion in a dose-dependent fashion . Moreover, it has been shown to have an antiproliferative effect on MET-driven tumor cell lines .
Action Environment
It’s worth noting that the drug has been co-developed for use in china , suggesting that geographical and demographic factors, as well as local disease prevalence, may play a role in its development and use
Biochemical Analysis
Biochemical Properties
BMS-817378 plays a significant role in biochemical reactions, particularly in the MET signaling pathway . It interacts with enzymes such as MET, a receptor tyrosine kinase, and inhibits its activity . This interaction is crucial in regulating cell growth, survival, and motility .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting MET, this compound can disrupt cell signaling pathways, leading to the inhibition of cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . As a MET inhibitor, this compound binds to the MET receptor, inhibiting its activity and subsequently disrupting downstream signaling pathways .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound demonstrates stability and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the MET signaling pathway . It interacts with the MET enzyme, influencing metabolic flux and metabolite levels .
Properties
IUPAC Name |
[3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF2N4O7P/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDZWUPUSDCGDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF2N4O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Q1: What are the primary targets of BMS-817378 and its active metabolite?
A1: this compound is a prodrug, meaning it is inactive until metabolized in the body. While the abstract doesn't explicitly state the targets of this compound, it reveals that it is a prodrug of BMS-794833. It further identifies BMS-794833 as a "dual Met/VEGFR-2 inhibitor" []. This means that BMS-794833, and by extension, the active metabolite of this compound, targets both the MET receptor tyrosine kinase and the vascular endothelial growth factor receptor 2 (VEGFR-2). These receptors are involved in various cellular processes, including cell growth, survival, and angiogenesis, making them relevant targets in cancer treatment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid](/img/structure/B560273.png)
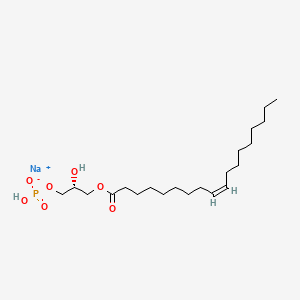
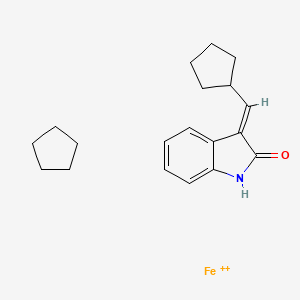
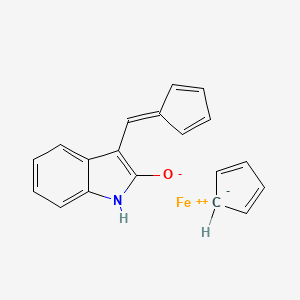
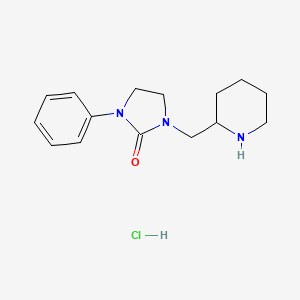
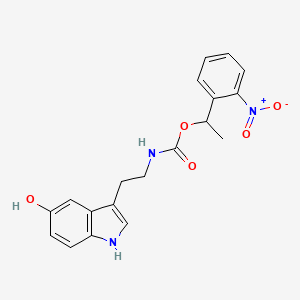
![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid](/img/structure/B560286.png)
![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)
![6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride](/img/structure/B560288.png)
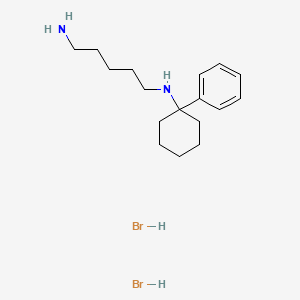
![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride](/img/structure/B560290.png)
